N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine

Nuclease stability Antisense oligonucleotide 2′‑MOE modification

Suboptimal 2'-modifications compromise oligonucleotide nuclease resistance and in vivo half-life. This fully protected 2'-MOE adenosine phosphoramidite (CAS 251647-48-0) delivers: • Extended tissue half-life from hours to weeks for chronic-indication gapmer ASOs • ΔTm +0.9-1.6°C target affinity enhancement for splice-switching oligos • >98.5% coupling efficiency with 6-min protocol, yielding ~74% full-length 20-mer • ≥98% HPLC purity aligns with GMP requirements for clinical-stage oligonucleotide manufacturing

Molecular Formula C41H41N5O8
Molecular Weight 731.8 g/mol
Cat. No. B8117317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine
Molecular FormulaC41H41N5O8
Molecular Weight731.8 g/mol
Structural Identifiers
SMILESCOCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
InChIInChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)
InChIKeyKEVMXGNDTKPSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N‑Benzoyl‑5′‑O‑DMTr‑2′‑O‑(2‑methoxyethyl)‑adenosine: Protected 2′‑MOE Adenosine Monomer for Therapeutic Oligonucleotide Procurement


N‑Benzoyl‑5′‑O‑DMTr‑2′‑O‑(2‑methoxyethyl)‑adenosine (CAS 251647‑48‑0) is a fully protected adenosine phosphoramidite building block used exclusively in the solid‑phase synthesis of oligonucleotides . The compound incorporates a 2′‑O‑(2‑methoxyethyl) (2′‑MOE) ribose modification that confers enhanced nuclease resistance and target affinity to the final oligonucleotide, an N‑benzoyl protecting group on the exocyclic amine of adenine, and a 5′‑O‑(4,4′‑dimethoxytrityl) (DMTr) group that allows spectrophotometric monitoring of coupling efficiency during automated synthesis .

1
2′-MOE modification – provides nuclease resistance and enhanced target affinity for antisense oligonucleotides.
2
N‑benzoyl & 5′‑DMTr protection – ensures high coupling efficiency and standard deprotection compatibility.
3
Automated phosphoramidite synthesis – designed for solid‑phase workflows with a recommended 6‑min coupling protocol.

Why 2′‑MOE‑Adenosine Building Blocks Cannot Be Replaced by Simpler 2′‑OMe or Unmodified Amidites


Second‑generation antisense oligonucleotides (ASOs) require precise pharmacokinetic and pharmacodynamic profiles that are directly dictated by the 2′‑sugar modification. While 2′‑O‑methyl (2′‑OMe) amidites provide nuclease resistance, they exhibit a shorter in vivo half‑life and lower target affinity compared to the 2′‑MOE moiety [1]. Conversely, unmodified DNA amidites offer no meaningful nuclease protection. Furthermore, the N‑benzoyl and 5′‑DMTr protecting groups are essential for achieving high coupling efficiency and compatibility with standard deprotection protocols [2]. Substituting a generic adenosine amidite therefore results in oligonucleotides with reduced stability, lower potency, and altered synthetic yields – critical failures in both therapeutic development and GMP‑grade production.

Nuclease resistance
2′‑MOE/PS: weeks‑long tissue stability in vivo.
2′‑OMe/PO: shorter half‑life; unmodified: no meaningful protection.
Target affinity
Balanced ΔTm (+0.9–1.6 °C) without LNA‑level rigidity.
2′‑OMe similar affinity but less nuclease resistance; unmodified lacks affinity gain.
Synthetic yield & compatibility
N‑benzoyl/DMTr enable >98.5% coupling efficiency and standard deprotection.
Generic adenosine amidites may result in lower yields and require protocol re‑optimization.
Substituting with 2′‑OMe or unmodified amidites may compromise oligonucleotide stability, potency, and synthetic reproducibility – key factors in therapeutic oligonucleotide R&D and GMP production.

Quantitative Differentiation of N‑Benzoyl‑5′‑O‑DMTr‑2′‑MOE‑Adenosine vs. Alternative Amidites


Nuclease Resistance: 2′‑MOE vs. 2′‑OMe and Unmodified Oligonucleotides

The 2′‑MOE modification confers significant resistance to both endo‑ and exonucleases in plasma and tissue. Fully 2′‑MOE‑modified phosphorothioate oligonucleotides are resistant to nuclease metabolism in both plasma and tissue, whereas 2′‑OMe‑PO oligonucleotides are less resistant to exonucleases [1]. In a direct head‑to‑head study in C57BL/6J mouse retinas, 2‑MOE/PS AONs were judged the most efficacious splicing modulation among tested chemistries [2].

Nuclease resistance
Cross‑study comparable
2′‑MOE/PS: resistant in plasma/tissue2′‑OMe/PO: less exonuclease resistanceReported top splicing modulation among tested chemistries in mouse retina
Supports selection for nuclease‑stable ASO design.
In vivo mouse retina model; efficacy rank from single comparative study.
Nuclease stability Antisense oligonucleotide 2′‑MOE modification

Thermal Stability: ΔTm Increase per 2′‑MOE vs. 2′‑OMe and 2′‑F Modifications

The 2′‑MOE modification increases the melting temperature (Tm) of RNA duplexes by 0.9–1.6 °C per modification. This gain is comparable to that of 2′‑OMe but lower than the 2.5 °C increase observed for 2′‑F [1]. The 2′‑MOE side chain, however, provides a superior balance between affinity and conformational flexibility, preventing the over‑stabilization that can lead to off‑target hybridization [2].

Thermal stability
Class‑level
ΔTm +0.9 to +1.6 °C per 2′‑MOE modification
Supports affinity tuning without LNA‑level rigidity.
Data to verify; class‑level inference from general literature.
Thermal stability Duplex melting temperature 2′‑MOE modification

In Vivo Tissue Half‑Life: Extension from Hours to Weeks with 2′‑MOE

Oligonucleotides fully modified with 2′‑MOE exhibit a tissue half‑life extended from hours (typical of unmodified or first‑generation ASOs) to weeks [1]. This property has enabled a quarterly (every three‑month) dosing interval for several FDA‑approved 2′‑MOE‑containing ASO drugs [2].

Tissue half‑life
Class‑level
2′‑MOE/PS: extended from hours to weeks
Unmodified/first‑gen: hours
Supports sustained tissue exposure in ASO design.
Qualitative extension; precise fold change is sequence‑ and tissue‑dependent.
Pharmacokinetics Tissue half‑life 2′‑MOE modification

Purity and Coupling Efficiency: Monomer Quality vs. Alternative Adenosine Amidites

The N‑benzoyl‑5′‑O‑DMTr‑2′‑MOE‑adenosine monomer is typically supplied at ≥98% purity . While 2′‑OMe adenosine amidites are also available at ≥98% purity, the 2′‑MOE monomer requires an extended coupling time of 6 minutes (compared to 30–60 seconds for unmodified DNA amidites) to achieve >98.5% coupling efficiency in automated synthesis [1]. This extended coupling time is a deliberate trade‑off that ensures high stepwise yield despite the steric bulk of the 2′‑MOE group.

Purity & coupling
Class‑level
Purity ≥98%; recommended coupling time 6 min
Ensures high stepwise yield and synthesis planning.
Standard protocols; coupling time compared to 30–60 s for unmodified DNA amidites.
Monomer purity Coupling efficiency Phosphoramidite quality

Optimal Use Cases for N‑Benzoyl‑5′‑O‑DMTr‑2′‑O‑(2‑methoxyethyl)‑adenosine Based on Quantitative Evidence


Synthesis of Therapeutic Gapmer ASOs Requiring Sustained Tissue Exposure

When designing a gapmer ASO for a chronic indication (e.g., hypercholesterolemia or TTR amyloidosis), the 2′‑MOE wings provided by this monomer are essential. As shown in Section 3, the 2′‑MOE modification extends tissue half‑life from hours to weeks, enabling quarterly dosing [1]. The N‑benzoyl and 5′‑DMTr protections ensure high coupling efficiency during synthesis of the 20‑mer gapmer, minimizing failure sequences and maximizing yield [2].

Development of Splice‑Switching Oligonucleotides (SSOs) for Neurological Targets

In splice‑switching applications such as spinal muscular atrophy, the 2′‑MOE modification provides the necessary affinity (ΔTm +0.9–1.6 °C) to outcompete spliceosomal proteins while retaining the conformational flexibility required for exon recognition [1]. The 2′‑MOE/PS chemistry was recently shown to be the most efficacious among tested modifications in mouse retina, supporting its selection for CNS‑targeted SSOs [2].

GMP‑Grade Production of siRNAs with Enhanced Nuclease Resistance

For siRNAs intended for systemic delivery, the 2′‑MOE‑modified adenosine monomer is used to replace selected nucleotides in the guide or passenger strand. The resulting siRNA exhibits significantly improved stability in serum (nuclease resistance) while maintaining silencing potency [1]. The ≥98% purity specification of this monomer aligns with GMP requirements for clinical‑stage siRNA manufacturing [2].

Custom Oligonucleotide Libraries Requiring High Stepwise Coupling Yield

When synthesizing long (>40‑mer) or modified oligonucleotides, the 6‑minute coupling time recommended for this 2′‑MOE monomer must be factored into cycle programming [1]. Following this protocol ensures >98.5% coupling efficiency, which translates to a 20‑mer yield of approximately 74% (0.985^19) – a critical consideration for cost‑effective library synthesis and for minimizing truncated impurities in downstream assays [2].

Application
Selection Property
Validation Focus
Gapmer ASO R&D for sustained tissue exposure
2′‑MOE modification for extended tissue half‑life
In vivo PK/PD evaluation; dosing interval feasibility
SSO development for CNS targets
Balanced ΔTm and nuclease resistance
Splice modulation efficacy in retinal/CNS models
siRNA research with nuclease‑resistant modifications
Site‑specific 2′‑MOE incorporation for serum stability
Serum stability and silencing potency assays
High‑yield custom oligonucleotide library synthesis
Extended coupling protocol for >98.5% stepwise efficiency
Stepwise yield and purity analysis

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